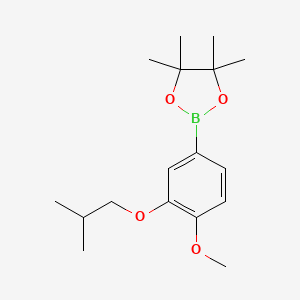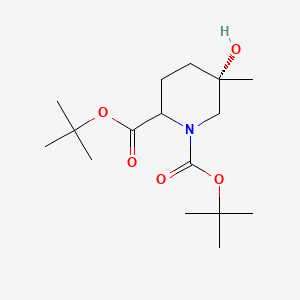
ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with hydroxy and methyl groups, and protected by ditert-butyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate typically involves the protection of the piperidine ring with ditert-butyl ester groups. One common method is the reaction of the corresponding piperidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of tosylate derivatives.
Aplicaciones Científicas De Investigación
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with enzymes and receptors, modulating their activity. The ditert-butyl ester groups provide steric protection, enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of rosuvastatin.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate: An antifungal metabolite with a similar tert-butyl phenol moiety.
Uniqueness
Ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups, along with the ditert-butyl ester protection, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H29NO5 |
|---|---|
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
ditert-butyl (5S)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m0/s1 |
Clave InChI |
SALOJNIUSZBZOH-NBFOKTCDSA-N |
SMILES isomérico |
C[C@@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


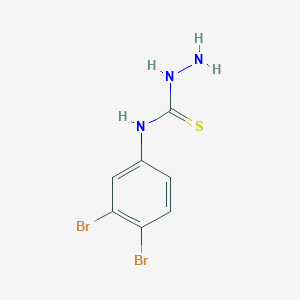
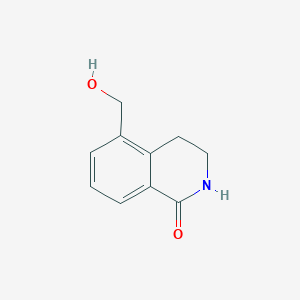


![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)


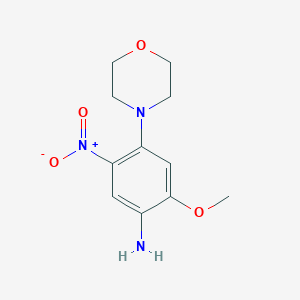
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)



